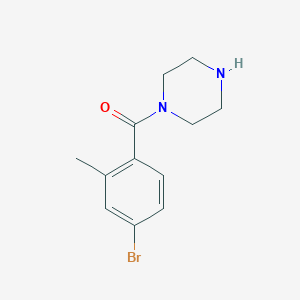

1-(4-Bromo-2-methylbenzoyl)piperazine

Description

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-8-10(13)2-3-11(9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPPZQWQOYPLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromo-2-methylbenzoyl)piperazine is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound’s biological activity through various studies, highlighting its efficacy against different pathogens, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

1-(4-Bromo-2-methylbenzoyl)piperazine features a piperazine ring substituted with a 4-bromo-2-methylbenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to 1-(4-Bromo-2-methylbenzoyl)piperazine have shown significant inhibitory effects against various bacterial strains. In one study, piperazine derivatives demonstrated low minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa, suggesting their potential as effective antibacterial agents .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-Bromo-2-methylbenzoyl)piperazine | Pseudomonas aeruginosa | 1 | |

| 1-(substituted benzoyl)piperazine | Mycobacterium tuberculosis | 2 |

Cytotoxicity Studies

Cytotoxicity is a crucial factor in evaluating the safety profile of new compounds. The cytotoxic effects of 1-(4-Bromo-2-methylbenzoyl)piperazine were assessed using various cancer cell lines. In vitro studies indicated that certain piperazine derivatives exhibited selective cytotoxicity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines, with IC50 values suggesting moderate to high potency .

Table 2: Cytotoxicity Profile of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-Bromo-2-methylbenzoyl)piperazine | HUH-7 | 15 | |

| 1-(substituted benzoyl)piperazine | MCF-7 | 20 |

The mechanism by which 1-(4-Bromo-2-methylbenzoyl)piperazine exerts its biological effects involves interactions with specific molecular targets within microbial cells or cancer cells. For example, studies suggest that piperazine derivatives may disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to increased permeability and eventual cell death .

Case Study 1: Antitubercular Activity

A series of substituted piperazines were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among these, compounds similar to 1-(4-Bromo-2-methylbenzoyl)piperazine exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating significant potential as anti-tubercular agents .

Case Study 2: Antiviral Activity

Piperazine derivatives have also been explored for antiviral activities. A study focused on the synthesis of piperazine-based compounds that demonstrated potent inhibition of HIV-1 replication in vitro, suggesting that structural modifications could enhance their antiviral efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzoylpiperazine Derivatives

The synthesis of 1-(4-substitutedbenzoyl)piperazine derivatives involves reacting substituted benzoyl chlorides with piperazine precursors. For example, 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g ) demonstrated cytotoxicity against multiple cancer cell lines, with IC₅₀ values ranging from 1.2–8.7 μM . Key structural comparisons include:

| Compound | Substituents on Benzoyl Ring | Key Biological Activity |

|---|---|---|

| 1-(4-Bromo-2-methylbenzoyl)piperazine | 4-Bromo, 2-methyl | Inferred: Potential cytotoxicity |

| 5a (CAS: 924504-29-0) | 4-Chloro | IC₅₀: 2.3 μM (HEPG2 liver cancer) |

| 5g (CAS: 924519-13-1) | 4-Fluoro | IC₅₀: 1.9 μM (MCF7 breast cancer) |

Arylpiperazines

Arylpiperazines with halogen or methyl substituents exhibit varied receptor binding profiles:

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Selective 5-HT₁B agonist (65-fold selectivity over 5-HT₁A) .

- 1-(3-Chlorophenyl)piperazine (mCPP) : Mixed 5-HT₁B/5-HT₂C activity, used in appetite suppression studies .

The 4-bromo-2-methyl substitution in the target compound may reduce serotonin receptor affinity compared to meta-substituted analogs like TFMPP, due to steric and electronic differences .

Anticancer Cytotoxicity

1-(4-Substitutedbenzoyl)piperazines show potency against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancers. The bromo and methyl groups in 1-(4-Bromo-2-methylbenzoyl)piperazine could modulate DNA intercalation or kinase inhibition mechanisms, similar to other halogenated benzoylpiperazines .

Antibacterial Activity

Piperazine derivatives with bulky aromatic substituents (e.g., 1-(substituted phenyl)piperazine) exhibit moderate antibacterial activity. However, bulky groups like 4-bromo-2-methyl may reduce efficacy due to steric hindrance at target sites (e.g., DNA topoisomerase II) .

Physicochemical Properties

Spectroscopic Trends

- 1-(2-Chlorophenyl)piperazine vs. 1-(2-Methoxyphenyl)piperazine :

The bromo substituent in the target compound likely increases molar absorptivity in UV-Vis spectra compared to methyl or methoxy analogs.

Thermodynamic Stability

DFT studies on arylpiperazines reveal that electron-withdrawing groups (e.g., bromo) stabilize the piperazine ring via hyperconjugation, whereas methyl groups enhance steric stability .

Metabolic Stability and Toxicity

- N-Dealkylation : Arylpiperazines like TFMPP undergo CYP3A4-mediated metabolism to active metabolites, which may accumulate in the brain .

- Oxidative Degradation: Piperazine moieties are susceptible to MnO₂-mediated oxidation, leading to dealkylation or hydroxylation .

The 4-bromo-2-methyl substituent may slow oxidative degradation compared to unsubstituted analogs, enhancing metabolic stability .

Preparation Methods

Direct Coupling Using Coupling Agents

Reagents and Conditions : The carboxylic acid group of 4-bromo-2-methylbenzoic acid is activated using coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to form an active ester intermediate. This intermediate then reacts with piperazine to yield the target amide.

Mechanism : The carbodiimide activates the acid, facilitating nucleophilic attack by the piperazine nitrogen, forming the amide linkage.

Advantages : This method avoids the need for acid chlorides, which can be moisture sensitive and require harsher conditions.

Solvent and Conditions : Common solvents include dichloromethane or dimethylformamide (DMF), with reactions typically conducted at room temperature or slightly elevated temperatures.

Yield and Purity : This approach generally affords high yields and purity suitable for research applications.

Acid Chloride Route

Reagents and Conditions : 4-Bromo-2-methylbenzoic acid is first converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride then reacts with piperazine under controlled conditions to form 1-(4-Bromo-2-methylbenzoyl)piperazine.

Mechanism : Acid chlorides are more reactive electrophiles, facilitating rapid amide bond formation with piperazine.

Reaction Conditions : Typically performed in inert solvents like dichloromethane or tetrahydrofuran (THF), at low temperatures to control reaction rate and minimize side reactions.

Considerations : Acid chlorides require careful handling due to their reactivity and potential for hydrolysis.

Solubility and Stock Solution Preparation

The compound's solubility can be enhanced by heating the solution to approximately 37°C and using ultrasonic baths to aid dissolution.

Stock solutions are prepared at concentrations such as 1 mM, 5 mM, or 10 mM depending on experimental needs.

Storage of stock solutions is recommended at -80°C for up to six months or at -20°C for up to one month to prevent degradation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | 4-Bromo-2-methylbenzoic acid, DCC, Piperazine | Room temperature, DCM or DMF solvent | Mild conditions, high yield | Carbodiimide byproducts require removal |

| Acid Chloride Method | 4-Bromo-2-methylbenzoyl chloride, Piperazine | Low temperature, inert solvent | Fast reaction, high reactivity | Requires acid chloride preparation, moisture sensitive |

| Stock Solution Preparation | 1-(4-Bromo-2-methylbenzoyl)piperazine, suitable solvent | Heating to 37°C, ultrasonic bath | Enhanced solubility | Requires careful temperature control |

Related Synthetic Insights from Analogous Compounds

While direct detailed procedures for 1-(4-Bromo-2-methylbenzoyl)piperazine are limited, synthetic strategies for closely related compounds such as 1-(4-bromophenyl)piperazine and 1-(4-bromophenyl)piperidine provide useful context:

For 1-(4-bromophenyl)piperazine, bromination reactions in DMSO with hydrogen bromide have been reported, achieving high yields under moderate temperatures.

For 1-(4-bromophenyl)piperidine, a two-step synthesis involving nucleophilic substitution of bromobenzene with piperidine under basic conditions, followed by bromination, has been described. The process uses potassium tert-butoxide or sodium tert-amylate as bases and brominating agents like N-bromosuccinimide, with purification by vacuum distillation or recrystallization.

These methods highlight the importance of controlling reaction conditions, choice of reagents, and purification techniques which can be adapted or considered in the preparation of 1-(4-Bromo-2-methylbenzoyl)piperazine.

Summary of Research Findings and Recommendations

The most straightforward and commonly used preparation method for 1-(4-Bromo-2-methylbenzoyl)piperazine is the amide coupling of 4-bromo-2-methylbenzoic acid with piperazine using carbodiimide coupling agents or acid chlorides.

Reaction parameters such as temperature, solvent choice, and reagent molar ratios are critical for optimizing yield and purity.

Purification typically involves standard organic work-up procedures such as extraction, washing, and recrystallization.

Stock solution preparation benefits from mild heating and ultrasonic agitation to enhance solubility.

Storage conditions significantly impact compound stability, with low temperatures recommended for long-term preservation.

Q & A

Basic Research Questions

How can synthetic routes for 1-(4-Bromo-2-methylbenzoyl)piperazine be optimized to improve yield and purity?

Methodological Answer:

- Reagent Selection: Use palladium-catalyzed cross-coupling reactions to introduce the bromo-methylbenzoyl group to the piperazine ring, as this method enhances regioselectivity .

- Solvent Optimization: Polar aprotic solvents like DMF or DCM improve reaction homogeneity and stability of intermediates. For example, DCM is ideal for nucleophilic substitutions due to its low reactivity with amines .

- Catalyst Loading: Adjust CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in click chemistry steps to accelerate cycloaddition reactions .

- Purification: Silica gel chromatography with gradients (e.g., ethyl acetate:hexane 1:8) effectively separates byproducts. Monitor via TLC (2:1 hexane:ethyl acetate) for real-time reaction tracking .

What spectroscopic and chromatographic techniques are critical for characterizing 1-(4-Bromo-2-methylbenzoyl)piperazine?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the piperazine ring (δ ~2.4–3.5 ppm for CH₂ groups) and aromatic protons (δ ~6.8–7.6 ppm for bromo-methylbenzoyl) .

- Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄BrN₂O₂).

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as seen in structurally similar piperazine derivatives (Z = 8, space group P2₁/c) .

- TLC Validation: Employ 1:2 hexane:ethyl acetate for Rf value consistency .

Advanced Research Questions

How do structural modifications of the bromo-methylbenzoyl group influence biological activity in SAR studies?

Methodological Answer:

- Electron-Withdrawing Groups: Replace bromine with fluorine to enhance metabolic stability. For example, 1-(4-fluorobenzyl)piperazine derivatives show improved tyrosine kinase inhibition .

- Steric Effects: Introduce methyl groups at the 2-position to restrict rotational freedom, potentially increasing binding affinity to targets like dopamine receptors .

- Bioisosteric Replacement: Substitute the benzoyl moiety with dioxin or thiazole rings to modulate lipophilicity and solubility (logP < 3.5) .

- Validation: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like hCA II or carbonic anhydrase isoforms .

How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

Methodological Answer:

- Polymorphism Analysis: Compare X-ray diffraction patterns of different crystal forms. For example, polymorphs of similar piperazine derivatives exhibit melting point variations (153–191°C) due to packing efficiency .

- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures to distinguish between melting and degradation events .

- Solubility Studies: Use Hansen solubility parameters (δD, δP, δH) in solvents like DMSO or ethanol to correlate crystallinity with dissolution behavior .

What strategies mitigate reproducibility issues in scaling up 1-(4-Bromo-2-methylbenzoyl)piperazine synthesis?

Methodological Answer:

- Reaction Monitoring: Implement in situ FTIR to track intermediate formation during large-scale reactions .

- Batch Control: Optimize stoichiometry deviations (e.g., 1.2 equiv. azide derivatives in click chemistry) to minimize side products .

- Process Analytical Technology (PAT): Use HPLC-MS for real-time purity assessment during continuous-flow synthesis .

- Scale-Down Models: Validate small-scale conditions (e.g., microwave-assisted synthesis at 50°C, 200 W) before pilot-scale production .

How can computational methods predict the metabolic stability of 1-(4-Bromo-2-methylbenzoyl)piperazine derivatives?

Methodological Answer:

- ADMET Prediction: Use SwissADME to calculate bioavailability scores, CYP450 inhibition risks, and BBB permeability .

- Metabolic Pathway Mapping: Simulate Phase I oxidation (e.g., bromine dehalogenation) and Phase II glucuronidation using BioTransformer 3.0 .

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict susceptibility to oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.